molecular formula C16H19N3OS B12720784 Tetramethylthionine hydroxide CAS No. 613-10-5

Tetramethylthionine hydroxide

Cat. No.: B12720784
CAS No.: 613-10-5
M. Wt: 301.4 g/mol
InChI Key: DJRKUXZQFQJGGN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethylthionine hydroxide is a quaternary ammonium compound structurally analogous to methylene blue (tetramethylthionine chloride, C₁₆H₁₈ClN₃S), where the chloride counterion is replaced by a hydroxide group (OH⁻). This substitution alters its physicochemical properties, including solubility, redox behavior, and alkalinity. While methylene blue is well-documented as a cationic phenothiazine dye and therapeutic agent , this compound is less studied but hypothesized to share redox activity due to its thionine backbone. Its synthesis likely involves nucleophilic substitution or ion-exchange reactions, similar to methods for preparing quaternary ammonium hydroxides (e.g., tetramethylammonium hydroxide) .

Properties

CAS No.

613-10-5

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;hydroxide

InChI

InChI=1S/C16H18N3S.H2O/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H2/q+1;/p-1

InChI Key

DJRKUXZQFQJGGN-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[OH-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylthionine hydroxide can be synthesized through the oxidation of dimethyl-p-phenylenediamine in the presence of sodium thiosulfate. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of dimethyl-p-phenylenediamine with sodium thiosulfate and ferric chloride. The process involves several steps, including oxidation, precipitation, and purification, to yield a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Tetramethylthionine hydroxide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form leucomethylene blue.

    Reduction: It can be reduced back to its original form from leucomethylene blue.

    Substitution: It can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: Conditions typically involve the use of nucleophiles like halides or amines in an aqueous or organic solvent.

Major Products

    Oxidation: Leucomethylene blue.

    Reduction: Methylene blue.

    Substitution: Various substituted methylene blue derivatives.

Scientific Research Applications

Tetramethylthionine hydroxide has a wide range of applications in scientific research:

    Chemistry: Used as a redox indicator and a stain for various analytical techniques.

    Biology: Employed in staining biological tissues and cells, making it easier to observe under a microscope.

    Medicine: Used to treat methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively to body tissues.

    Industry: Utilized in the production of textiles, paper, and as a component in certain types of batteries.

Mechanism of Action

Tetramethylthionine hydroxide exerts its effects through several mechanisms:

    Redox Reactions: It acts as an electron donor or acceptor in redox reactions, which is crucial for its role as a redox indicator.

    Enzyme Activation: It activates certain enzymes, such as NADPH methemoglobin reductase, which helps in reducing methemoglobin to hemoglobin.

    Cellular Staining: It binds to cellular components, allowing for enhanced visualization under a microscope.

Comparison with Similar Compounds

Data Table: Key Properties of this compound and Analogous Compounds

Compound Chemical Formula Molecular Weight (g/mol) Solubility Key Applications Redox Activity References
This compound* C₁₆H₁₈N₃SOH 301.41 (calculated) Water, polar solvents Hypothesized: Redox catalysis, medicinal uses Yes (inferred)
Methylene Blue C₁₆H₁₈ClN₃S 319.85 Water, ethanol Medical therapy, dyeing Yes
Tetramethylammonium hydroxide C₄H₁₂NOH 91.15 Water Electronics, surfactant No
Tetraethylammonium hydroxide C₈H₂₁NO 147.26 Water, methanol Organic synthesis, ion pairing No

*Calculated based on methylene blue’s structure with OH⁻ substitution.

Research Findings and Gaps

  • Methods may require ion-exchange resins or hydroxide displacement from its chloride precursor .
  • Toxicity and Handling : Quaternary ammonium hydroxides (e.g., TMAH) are corrosive and regulated under hazard class 8 . This compound likely shares similar risks, necessitating stringent safety protocols.
  • Medicinal Potential: Methylene blue’s efficacy in treating neurodegenerative diseases suggests this compound could be explored for pH-dependent drug delivery or antioxidant therapies .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Tetramethylthionine hydroxide, and how can purity be ensured during synthesis?

  • This compound is synthesized via alkylation or substitution reactions. A common approach involves reacting thionine derivatives with methylating agents (e.g., methyl iodide) in alkaline conditions. For purification, recrystallization in methanol or ethanol is recommended to remove unreacted precursors . Purity verification requires UV-Vis spectroscopy (to confirm λmax at 660–670 nm for thionine derivatives) and potentiometric titration to quantify residual hydroxide ions .

Q. Which spectroscopic methods are most effective for characterizing this compound’s redox behavior?

  • Cyclic voltammetry (CV) is critical for studying redox properties. A three-electrode system with a glassy carbon working electrode in phosphate buffer (pH 7.4) can identify oxidation/reduction peaks (e.g., E1/2 ≈ -0.25 V vs. Ag/AgCl for methylene blue analogs). Pair CV with UV-Vis spectroscopy to correlate electrochemical activity with spectral shifts during redox transitions .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability is pH-dependent due to protonation/deprotonation of the thiazine ring. At pH > 8, the compound degrades via hydroxyl radical attack, while acidic conditions (pH < 3) promote aggregation. Use buffered solutions (e.g., 0.1 M PBS) and conduct accelerated stability studies (40–60°C) to model degradation kinetics. Monitor changes via HPLC with a C18 column and diode-array detection .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical thermodynamic properties (e.g., ΔHneutralization) be resolved?

  • Discrepancies often arise from non-ideal experimental conditions. For example, calorimetric measurements may overestimate ΔH due to heat loss (e.g., styrofoam calorimeters) or impurities in reactants. Address this by:

  • Using adiabatic calorimeters to minimize heat exchange .
  • Validating reactant purity via NMR or mass spectrometry .
  • Applying corrections for non-standard pressure/temperature (e.g., SATP vs. STP) .

Q. What advanced analytical techniques are required to quantify this compound in complex matrices (e.g., biological fluids)?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) provides specificity at low concentrations (LOD ≈ 1 ng/mL). For biological samples, use protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges). Internal standards (e.g., deuterated analogs) improve accuracy .

Q. How do solvent polarity and ionic strength affect the compound’s photochemical activity?

  • Solvent polarity alters the energy gap between ground and excited states. In polar solvents (e.g., water), increased ionic strength (e.g., 0.5 M NaCl) stabilizes the singlet state, enhancing fluorescence. Use time-resolved fluorescence spectroscopy to measure lifetime (τ) and correlate with solvent parameters (e.g., dielectric constant) .

Methodological Considerations for Data Interpretation

  • Contradictory Solubility Data : Use the van’t Hoff equation to reconcile solubility variations across temperatures. For example, plot ln(solubility) vs. 1/T to identify non-linear behavior caused by polymorphic transitions .
  • Calorimetric Errors : Conduct blank trials to subtract heat contributions from side reactions (e.g., dissolution of CO2 in aqueous systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.